3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide
Description
3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c1-11(2,10(17)14-3)6-16-9-8(13)4-7(12)5-15-9/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJASXGAKMTAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=N1)Cl)F)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and fluorination.
Amidation Reaction: The amino group is introduced via an amidation reaction, where the pyridine derivative reacts with N,2,2-trimethylpropanamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: It is investigated for its properties in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
